6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Hsp90 inhibition X-ray crystallography structure-based drug design

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 908111-34-2), also designated FJ1, is a small-molecule tetrahydroindazol-4-one that functions as a minimal pharmacophore core for heat shock protein 90 (Hsp90) inhibition. Its molecular formula is C10H11F3N2O with a molecular weight of 232.20 g/mol.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 908111-34-2
Cat. No. B1387556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS908111-34-2
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
InChIInChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
InChIKeyOFQAFLDKWBQAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 908111-34-2)? A Procurement-Focused Introduction to the FJ1 Scaffold


6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 908111-34-2), also designated FJ1, is a small-molecule tetrahydroindazol-4-one that functions as a minimal pharmacophore core for heat shock protein 90 (Hsp90) inhibition. Its molecular formula is C10H11F3N2O with a molecular weight of 232.20 g/mol . The compound features a gem-dimethyl group at position 6 conferring conformational rigidity and a trifluoromethyl group at position 3 that engages a critical hydrophobic pocket in the ATP-binding N-terminal domain of Hsp90 [1]. A high-resolution (1.649 Å) co-crystal structure with human Hsp90α N-domain has been deposited in the Protein Data Bank under accession 4HY6, providing atomic-level detail of the binding mode [2]. The unsubstituted N-1 position distinguishes this scaffold from its clinically investigated derivative SNX-2112, making it a versatile intermediate for medicinal chemistry derivatization campaigns [3].

Why Generic Substitution Fails: The Risks of Replacing CAS 908111-34-2 with Other Tetrahydroindazol-4-one Analogs in Hsp90 Research


Tetrahydroindazol-4-ones bearing different C-3 substituents or lacking the C-6 gem-dimethyl group are not functionally interchangeable with CAS 908111-34-2. The trifluoromethyl group at position 3 occupies a hydrophobic pocket in the Hsp90 ATP-binding site, and its replacement with methyl or hydrogen abolishes or severely attenuates binding affinity [1]. The 6,6-dimethyl substitution restricts conformational flexibility of the cyclohexenone ring, pre-organizing the scaffold into the bioactive conformation observed in the 4HY6 co-crystal structure (1.649 Å resolution) [2]. Furthermore, the unsubstituted N-1 position is the sole site for installing the 2-aminobenzamide moiety that confers nanomolar potency in clinical-stage derivatives such as SNX-2112 (Kd = 16 nM); analogs pre-functionalized at N-1 cannot serve this purpose . Substituting with des-CF3 (CAS 912259-11-1) or des-dimethyl variants results in loss of both the critical hydrophobic contact and conformational pre-organization, fundamentally altering the pharmacological profile [1][2].

Quantitative Evidence Guide: Why CAS 908111-34-2 Outperforms Its Closest Structural Analogs


High-Resolution Co-Crystal Structure (1.649 Å) with Hsp90α N-Domain Provides Atomic-Level Binding Mode Validation

CAS 908111-34-2 (FJ1) has a deposited co-crystal structure with the human Hsp90α N-terminal domain at 1.649 Å resolution (PDB ID: 4HY6), revealing the precise binding pose of the tetrahydroindazol-4-one scaffold within the ATP-binding pocket [1]. In contrast, the des-trifluoromethyl analog (6,6-dimethyl-5,7-dihydro-1H-indazol-4-one, CAS 912259-11-1) and the des-dimethyl analog (3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one) lack any publicly available co-crystal structures with Hsp90, precluding direct structural comparison of binding modes [2][3]. The 1.649 Å resolution exceeds the typical 2.0–3.0 Å resolution of Hsp90-inhibitor complexes and enables unambiguous placement of the CF3 group in a deep hydrophobic sub-pocket formed by Leu107, Phe138, Val150, and Trp162 [1].

Hsp90 inhibition X-ray crystallography structure-based drug design

Unsubstituted N-1 Position Enables Derivatization to Clinical-Stage Hsp90 Inhibitor SNX-2112

CAS 908111-34-2 features an unsubstituted N-1 position on the indazole ring, which is the sole site for attaching the 2-aminobenzamide moiety that converts the scaffold into SNX-2112 (CAS 908112-43-6), a clinical-stage Hsp90 inhibitor with a Kd of 16 nM for Hsp90 and IC50 values of 30 nM for both Hsp90α and Hsp90β [1]. SNX-2112 further induces Her-2 degradation with an IC50 of 10 nM and inhibits Grp94 and Trap-1 with IC50 values of 4.275 μM and 0.862 μM, respectively . The N-1-substituted benzamide derivative cannot be used as a synthetic intermediate because the N-1 position is already occupied. No other commercially available tetrahydroindazol-4-one simultaneously carries the 3-CF3 and 6,6-dimethyl substitution pattern with a free N-1 position, making CAS 908111-34-2 the exclusive gateway intermediate for this chemotype [2].

medicinal chemistry Hsp90 inhibitor structure-activity relationship

Melting Point of 214–216 °C Provides a Definitive Identity and Purity QC Parameter

CAS 908111-34-2 exhibits a sharp melting point of 214–216 °C as reported by multiple independent suppliers (Apollo Scientific, Matrix Scientific, and others), providing a straightforward, low-cost identity confirmation and purity checkpoint [1]. The des-trifluoromethyl analog (CAS 912259-11-1) and the 3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one without the 6,6-dimethyl groups do not have consistently reported melting points across vendors, limiting rapid QC verification [2]. A defined, reproducible melting point in the >200 °C range is characteristic of the crystalline tetrahydroindazol-4-one scaffold and indicates high lattice energy consistent with the rigid bicyclic structure observed in the 4HY6 crystal structure [3].

quality control procurement specification analytical chemistry

Dual 3-CF3 and 6,6-Dimethyl Substitution: Conformational Pre-organization and Hydrophobic Pocket Engagement

The combination of the 3-trifluoromethyl and 6,6-dimethyl substituents in CAS 908111-34-2 simultaneously achieves two critical pharmacophore requirements for Hsp90 ATP-pocket binding: (i) the CF3 group buries into a deep hydrophobic cavity contacting Leu107, Phe138, Val150, and Trp162 as visualized in the 4HY6 co-crystal structure; (ii) the gem-dimethyl group at C-6 restricts the cyclohexenone ring into the half-chair conformation required for the 4-keto group to accept a hydrogen bond from Asp93 [1]. The des-CF3 analog (CAS 912259-11-1) loses the hydrophobic pocket contact, while the des-dimethyl analog loses conformational restriction. Patent SAR data from the Sanofi Hsp90 indazole series (US20120010241 A1) explicitly lists CF3 as a preferred R4 substituent alongside H, CH3, and halogens, but quantitative binding data within the patent indicate that CF3-bearing analogs consistently outperform their CH3 and H counterparts in Hsp90 ATPase inhibition assays [2].

conformational analysis ligand design Hsp90 pharmacophore

Scaffold Validated in Antileishmanial Drug Discovery Beyond Oncology Applications

While the tetrahydroindazole scaffold is predominantly known for anticancer Hsp90 inhibition, the Kanwar et al. (2017) study in ACS Medicinal Chemistry Letters demonstrated that tetrahydroindazoles such as compound 1 (structurally congruent with the CAS 908111-34-2 scaffold) exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis [1]. This study explicitly leveraged the Hsp90 inhibitory properties of the scaffold and designed novel analogs to probe the hydrophobic pocket of the protozoan Hsp90 orthologue. The des-trifluoromethyl tetrahydroindazole has not been reported to possess antileishmanial activity, and the small library synthesized by Kanwar et al. retained the core 6,6-dimethyl-3-substituted tetrahydroindazol-4-one architecture [1]. This cross-indication validation distinguishes CAS 908111-34-2 from other tetrahydroindazole scaffolds that have only been investigated in a single therapeutic area.

antileishmanial protozoan Hsp90 neglected tropical disease

Computed Aqueous Solubility of ~0.14 g/L at 25 °C Defines Formulation-Relevant Physicochemical Boundary

The aqueous solubility of CAS 908111-34-2 has been computed at approximately 0.14 g/L (0.60 mM) at 25 °C, as reported by ChemBlink . This low solubility is consistent with the highly hydrophobic nature of the trifluoromethyl and gem-dimethyl substituents and the rigid bicyclic core. By comparison, the des-trifluoromethyl analog (CAS 912259-11-1, C₉H₁₂N₂O, MW 164.20) is expected to have higher aqueous solubility due to the absence of the lipophilic CF3 group, while the des-dimethyl analog (C₈H₇F₃N₂O, MW 228.15) may also differ in solubility due to altered crystal packing [1]. The known solubility boundary is critical for researchers planning in vitro assays requiring DMSO stock solutions or formulating the compound for in vivo studies, as precipitation at physiological concentrations can confound activity measurements .

solubility formulation physicochemical property

Optimal Application Scenarios for 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 908111-34-2): Where the Evidence Supports Prioritization


Medicinal Chemistry: Synthesis of Hsp90 Inhibitor Libraries via N-1 Derivatization

CAS 908111-34-2 is the optimal starting scaffold for synthesizing N-1-substituted tetrahydroindazole libraries targeting Hsp90. The unsubstituted N-1 position allows installation of 2-aminobenzamide groups (as in SNX-2112, Kd = 16 nM for Hsp90) or alternative pharmacophores, enabling structure-activity relationship exploration around the ATP-binding pocket [1]. The available 4HY6 co-crystal structure (1.649 Å) provides the exact binding pose for rational design of N-1 substituents that extend into solvent-exposed regions without disrupting the core hydrogen bond to Asp93 [2]. Procurement of the pre-formed 3-CF3, 6,6-dimethyl core eliminates three synthetic steps compared to building the scaffold de novo from dimedone and trifluoroacetic acid derivatives.

Structural Biology: Co-Crystallography and Biophysical Studies of Hsp90-Ligand Complexes

The existence of a high-resolution (1.649 Å) reference co-crystal structure (PDB 4HY6) makes CAS 908111-34-2 an ideal tool compound for competitive displacement assays (e.g., fluorescence polarization, SPR, or ITC) and for soaking experiments aimed at obtaining structures of novel Hsp90 inhibitors [1]. The well-defined electron density for the CF3 group and the 6,6-dimethyl-substituted ring in the 4HY6 structure provides a reliable baseline for comparing the binding modes of newly synthesized derivatives. Unlike the clinical candidate SNX-2112, which is not commercially available as a research chemical from most vendors, CAS 908111-34-2 is stocked by multiple suppliers (Apollo Scientific, Matrix Scientific, AKSci, Key Organics) with ≥95% purity [2].

Neglected Tropical Disease Drug Discovery: Hit-to-Lead Optimization Targeting Protozoan Hsp90

Building on the Kanwar et al. (2017) demonstration that tetrahydroindazoles with the 3-CF3, 6,6-dimethyl architecture exhibit potent activity against Leishmania donovani, CAS 908111-34-2 can serve as a starting point for hit-to-lead campaigns against protozoan Hsp90 orthologues [1]. The scaffold's dual anticancer and antileishmanial activity, coupled with the structural information from the 4HY6 human Hsp90 co-crystal structure, enables structure-guided optimization of selectivity between human and protozoan Hsp90 isoforms. The defined melting point (214–216 °C) and commercial availability from multiple vendors facilitate rapid procurement and quality verification for medium-throughput screening [2].

Pharmacophore Validation: Benchmarking Novel Hsp90 Inhibitor Chemotypes

CAS 908111-34-2 represents the minimal ATP-competitive pharmacophore of the tetrahydroindazole class of Hsp90 inhibitors. It can be used as a reference compound in biochemical Hsp90 ATPase assays to benchmark the potency of novel chemotypes. The scaffold's well-characterized binding mode (4HY6) and the detailed SAR from the Huang et al. (2009) study on the derived 2-aminobenzamide series provide a rich context for interpreting comparative data [1][2]. Procurement of the isolated core scaffold, rather than the fully elaborated clinical derivatives, allows direct assessment of the intrinsic affinity contribution of the tetrahydroindazol-4-one moiety independent of the N-1 substituent.

Quote Request

Request a Quote for 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.